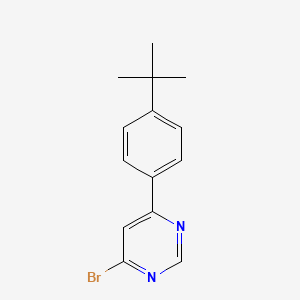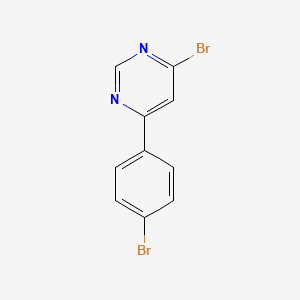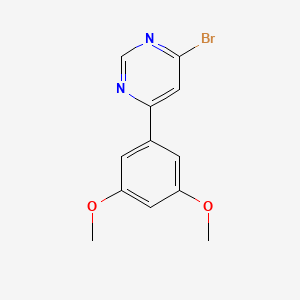
1-(6-(叔丁基)吡啶二嗪-3-基)哌啶-4-胺
描述
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光学和电子性质
Palion-Gazda 等人 (2019) 的研究调查了三杂环系统(包括具有给电子氨基(如哌啶)的衍生物)的结构依赖性和环境响应光学性质。这些化合物表现出有趣的热、氧化还原、紫外-可见吸收和发射性质。它们被探索其在创建高效发射器和理解质子化和粘度对其发射性质的影响方面的潜力,突出了它们在材料科学和光电子学中的相关性 (Palion-Gazda 等人,2019)。
抗组胺和抗炎活性
Gyoten 等人 (2003) 进行的研究描述了具有环胺的化合物的合成和评估,用于抗组胺活性和抑制嗜酸性粒细胞浸润。本研究例证了此类化合物在治疗特应性皮炎和过敏性鼻炎等疾病中的潜在治疗应用 (Gyoten 等人,2003)。
酰化反应中的催化
Mennenga 等人 (2015) 合成了聚甲基丙烯酸酯,其中含有 4-氨基吡啶衍生物,共价连接为酰化反应中的有效催化剂。该研究强调了邻基效应的自激活,显示了这些化合物在催化循环中的效用,这可能有利于合成化学应用 (Mennenga 等人,2015)。
合成和生物学评估
一系列研究集中在新型化合物的合成及其生物活性评估。例如,Kumar 等人 (2013) 讨论了哌嗪-2,6-二酮衍生物的合成及其抗癌活性的评估,表明此类化合物在药物化学中的潜力 (Kumar 等人,2013)。
高效合成技术
几篇论文报道了用于含有哌啶基序的化合物的有效合成技术的开发。Dairo 等人 (2016) 描述了一种由二氧化铈负载的纳米金催化的需氧氧化过程,用于将环胺转化为内酰胺,这是创建化学原料的必要反应 (Dairo 等人,2016)。
生化分析
Biochemical Properties
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell. Additionally, 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine may interact with receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death. This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Additionally, 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine can influence gene expression and cellular metabolism, further affecting cell function .
Molecular Mechanism
At the molecular level, 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine exerts its effects through several mechanisms. It binds to specific sites on target proteins, leading to the inhibition or activation of these proteins. For example, by binding to the active site of a kinase, it can prevent the kinase from phosphorylating its substrates, thereby blocking the downstream signaling cascade . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target pathways, but may also lead to compensatory mechanisms within the cell that counteract its effects . Additionally, the degradation products of 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine may have their own biological activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, toxic effects can be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have also identified threshold effects, where a certain minimum dose is required to achieve a significant biological response .
Metabolic Pathways
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which modify the compound to facilitate its excretion from the body . The metabolites of 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine can also interact with other metabolic pathways, potentially affecting the levels of various metabolites within the cell . Understanding these metabolic interactions is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine within these compartments can influence its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
1-(6-tert-butylpyridazin-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-13(2,3)11-4-5-12(16-15-11)17-8-6-10(14)7-9-17/h4-5,10H,6-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHARTNZIFGHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


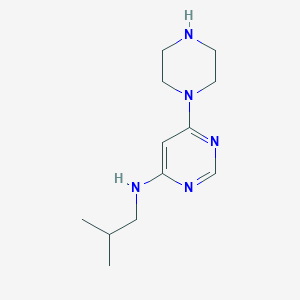


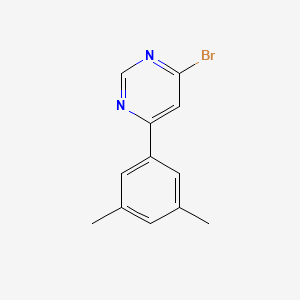

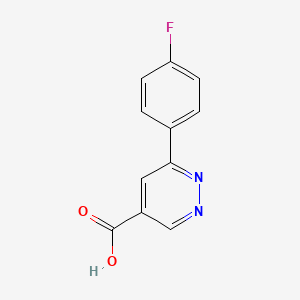
![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)
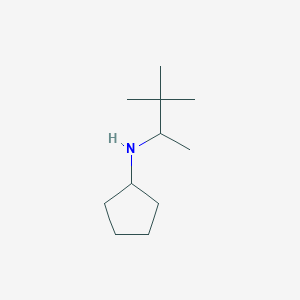
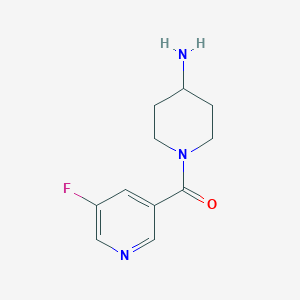
![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)

